

# A Comparative Guide to Kiss1 and Kiss2 Function Across Vertebrate Species

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The discovery of the kisspeptin signaling pathway, a critical regulator of reproduction, has opened new avenues for understanding and potentially manipulating reproductive processes. In mammals, a single gene, Kiss1, and its receptor, KISS1R (also known as GPR54), are pivotal for the onset of puberty and the regulation of gonadotropin-releasing hormone (GnRH) secretion. However, the evolutionary journey of the kisspeptin system has resulted in a greater diversity in non-mammalian vertebrates, many of which possess two distinct kisspeptin genes, kiss1 and kiss2, alongside multiple receptor subtypes. This guide provides a comprehensive comparison of the species-specific differences in Kiss1 and Kiss2 function, supported by experimental data, to aid researchers and drug development professionals in navigating the complexities of this fascinating signaling system.

## Evolutionary Divergence of Kiss1 and Kiss2 Systems

The presence of two kisspeptin genes in many non-mammalian vertebrates is a result of whole-genome duplication events that occurred early in vertebrate evolution. Following these duplications, different vertebrate lineages have undergone independent gene loss events. Most placental mammals have lost the kiss2 gene and its corresponding receptor, retaining only the Kiss1/KISS1R system. In contrast, many teleost fish have retained both kiss1 and kiss2, and possess multiple kisspeptin receptors, adding a layer of complexity to their reproductive

neuroendocrinology.[1][2][3] This divergent evolution has led to significant functional differences between the two kisspeptin systems across species.

## Comparative Analysis of Kiss1 and Kiss2 Function

The functional roles of Kiss1 and Kiss2 display remarkable diversity across vertebrate species, particularly in the context of reproduction. While the mammalian Kiss1 system is indispensable for fertility, the functions of Kiss1 and Kiss2 in other vertebrates, such as teleost fish, are more varied and can be species-specific.

### Table 1: Comparison of Kiss1 and Kiss2 Effects on Gonadotropin Release

Species	Kisspeptin	Effect on Luteinizing Hormone (LH)	Effect on Follicle-Stimulating Hormone (FSH)	Citation(s)
Mammals (General)	Kiss1	Potent stimulation of release	Potent stimulation of release	<a href="#">[4]</a> <a href="#">[5]</a>
Goldfish (Carassius auratus)	Kiss1	Significant increase in serum LH	-	<a href="#">[1]</a> <a href="#">[3]</a>
Kiss2	No significant effect on serum LH	-	<a href="#">[1]</a> <a href="#">[3]</a>	
Zebrafish (Danio rerio)	Kiss1	No significant effect on lhb mRNA	No significant effect on fshb mRNA	<a href="#">[3]</a> <a href="#">[6]</a>
Kiss2	Significant increase in lhb mRNA	Significant increase in fshb mRNA	<a href="#">[1]</a> <a href="#">[3]</a>	
European Sea Bass (Dicentrarchus labrax)	Kiss1	No effect on release from pituitary cells in vitro (at full spermiation)	No effect on release from pituitary cells in vitro (at full spermiation)	<a href="#">[7]</a>
Kiss2	Stimulatory effect on release from pituitary cells in vitro	Stimulatory effect on release from pituitary cells in vitro	<a href="#">[6]</a> <a href="#">[7]</a>	
Striped Bass (Morone saxatilis)	Kiss1	Inhibitory effect on lhb expression in vitro	Stimulatory effect on release in vitro	<a href="#">[6]</a>

Kiss2	Stimulatory effect on release in vitro	Stimulatory effect on release in vitro	<a href="#">[6]</a>
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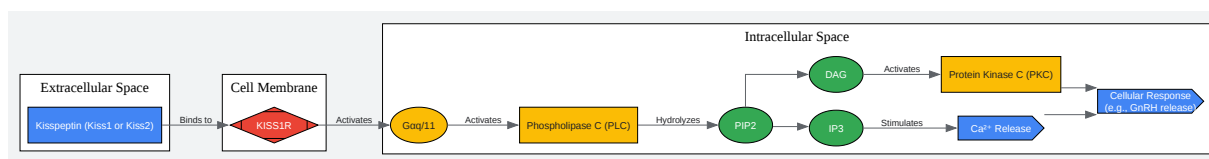
**Table 2: Kisspeptin Receptor Selectivity and Potency (EC50 Values)**

Species	Receptor	Ligand	EC50 (nM)	Signaling Pathway	Citation(s)
Zebrafish (Danio rerio)	Kissr2 (Kiss1ra)	Kiss1	~10	PKC	<a href="#">[8]</a>
Kiss2	~10	PKC	<a href="#">[8]</a>		
Kissr3 (Kiss1rb)	Kiss1	~1	PKC, PKA	<a href="#">[8]</a>	
Kiss2	>100	PKC, PKA	<a href="#">[8]</a>		
Chub Mackerel (Scomber japonicus)	KissR2	Kiss1	>100	PKC	<a href="#">[7]</a>
Kiss2	~1	PKC	<a href="#">[7]</a>		
KissR3	Kiss1	~10	PKC	<a href="#">[7]</a>	
Kiss2	>100	PKC	<a href="#">[7]</a>		
Goldfish (Carassius auratus)	KissR2	Kiss1	More potent	PKA, PKC	<a href="#">[7]</a>
Kiss2	Less potent	PKA, PKC	<a href="#">[7]</a>		
KissR3	Kiss1	Less potent	PKA, PKC	<a href="#">[7]</a>	
Kiss2	More potent	PKA, PKC	<a href="#">[7]</a>		

Note: EC50 values are approximate and can vary based on the specific assay conditions. Some studies report qualitative differences in potency rather than specific EC50 values.

## Kisspeptin Signaling Pathways

In both mammals and non-mammalian vertebrates, kisspeptins exert their effects by binding to G protein-coupled receptors (GPCRs) of the KISS1R family.<sup>[9]</sup> The canonical signaling pathway involves the activation of the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC). This cascade ultimately leads to cellular responses, including the depolarization of GnRH neurons and the synthesis and release of gonadotropins. In some species and receptor subtypes, coupling to the protein kinase A (PKA) pathway has also been observed.<sup>[7]</sup><sup>[8]</sup>



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### Canonical Kisspeptin Signaling Pathway.

## Experimental Protocols

### In Situ Hybridization for kiss1 and kiss2 mRNA Detection

This protocol is adapted from standard molecular biology techniques and can be optimized for different species and tissues.

#### 1. Tissue Preparation:

- Euthanize the animal according to approved ethical guidelines.
- Dissect the tissue of interest (e.g., brain) and immediately fix in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
- Cryoprotect the tissue by incubating in a series of sucrose solutions (10%, 20%, 30% in PBS) until the tissue sinks.
- Embed the tissue in optimal cutting temperature (OCT) compound and freeze at -80°C.
- Cut 14-20 µm thick sections using a cryostat and mount on positively charged slides.

## 2. Probe Synthesis:

- Linearize plasmids containing the kiss1 or kiss2 cDNA sequence.
- Synthesize digoxigenin (DIG)-labeled antisense and sense (control) riboprobes using an in vitro transcription kit.
- Purify the probes by ethanol precipitation.

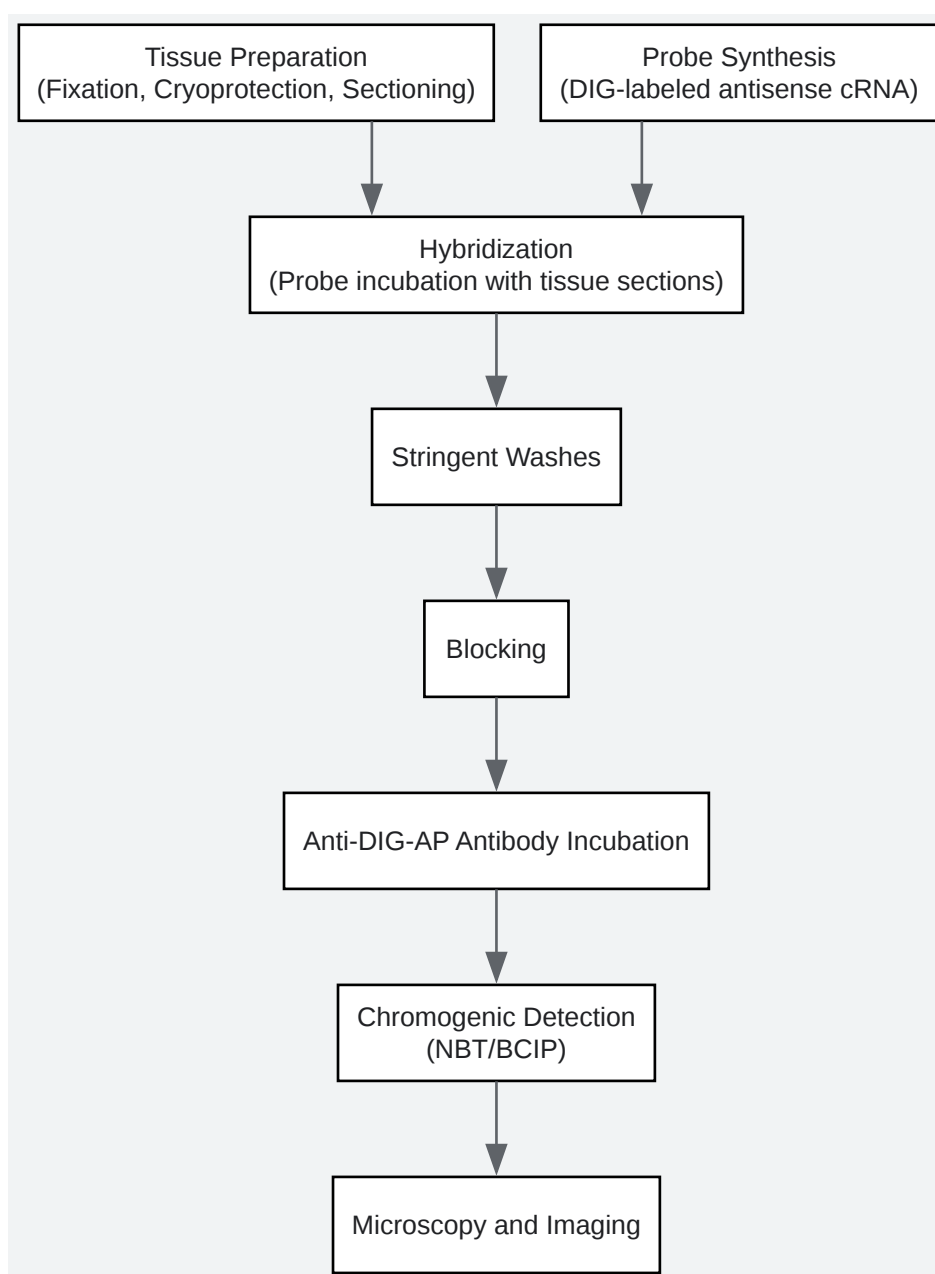
## 3. Hybridization:

- Air-dry the sections and treat with proteinase K.
- Acetylate the sections to reduce background.
- Pre-hybridize the sections in hybridization buffer for 2-4 hours at 65°C.
- Hybridize with the DIG-labeled probe overnight at 65°C in a humidified chamber.

## 4. Washes and Detection:

- Perform a series of stringent washes in saline-sodium citrate (SSC) buffer at 65°C to remove unbound probe.
- Block the sections with a blocking solution (e.g., 10% normal sheep serum in Tris-buffered saline with Tween 20 - TBST).

- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
- Wash the sections in TBST.
- Develop the signal using a chromogenic substrate such as NBT/BCIP until the desired color intensity is reached.
- Stop the reaction, counterstain if desired (e.g., with Nuclear Fast Red), dehydrate, and coverslip.



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### Experimental Workflow for In Situ Hybridization.

## In Vivo Kisspeptin Administration and Hormone Measurement

This is a generalized protocol for assessing the in vivo effects of Kiss1 and Kiss2 on gonadotropin release. Doses and timing should be optimized for the specific species and experimental question.

#### 1. Animal Preparation:

- Acclimate animals to handling and injection procedures to minimize stress.
- For studies involving steroid feedback, surgical gonadectomy may be performed, followed by a recovery period.
- If required, implant an indwelling catheter for repeated blood sampling.

#### 2. Peptide Administration:

- Dissolve synthetic Kiss1 or **Kiss2 peptides** in a sterile vehicle (e.g., saline).
- Administer the peptide via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection).
- Include a vehicle-only control group.

#### 3. Blood Sampling:

- Collect a baseline blood sample immediately before peptide administration.
- Collect subsequent blood samples at defined time points post-injection (e.g., 15, 30, 60, 120 minutes).
- Process blood samples to separate plasma or serum and store at -80°C until analysis.

#### 4. Hormone Assay:



- Measure LH and FSH concentrations in plasma or serum samples using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) specific for the species being studied.

#### 5. Data Analysis:

- Analyze the hormone concentration data to determine the effect of Kiss1 versus Kiss2 treatment compared to the vehicle control.
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to assess the significance of the observed differences.

## Summary and Future Directions

The evolution of the kisspeptin system has resulted in a fascinating divergence of function between Kiss1 and Kiss2 across vertebrate species. While mammals rely on a single, essential Kiss1 system for reproduction, many other vertebrates, particularly teleost fish, utilize two distinct kisspeptin systems with often non-overlapping and species-specific roles. Understanding these differences is crucial for both fundamental research into reproductive neuroendocrinology and for the development of targeted therapeutic strategies.

Future research should focus on elucidating the precise neural circuits through which Kiss1 and Kiss2 exert their differential effects, particularly in non-mammalian models. Further quantitative analysis of receptor-ligand interactions across a broader range of species will provide a more complete picture of the co-evolution of these signaling molecules. For drug development professionals, the existence of multiple kisspeptin ligands and receptors with distinct properties offers the potential for designing highly specific agonists and antagonists to modulate reproductive function in a targeted manner.

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